1H-Indole, 4-iodo-6-(trifluoromethyl)-
Description
1H-Indole, 4-iodo-6-(trifluoromethyl)- is a halogenated indole derivative featuring an iodine atom at position 4 and a trifluoromethyl (-CF₃) group at position 6. Indole derivatives are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and bioactivity .
Key Properties (Inferred):
- Molecular Formula: C₉H₅F₃IN
- Molecular Weight: ~312.05 g/mol (based on similar compounds, e.g., 4-iodo-6-(trifluoromethyl)-1H-indazole: 312.03 g/mol ).
- Structural Features: The iodine atom enhances molecular weight and polarizability, while the -CF₃ group contributes electron-withdrawing effects, influencing electronic properties and reactivity .
Properties
CAS No. |
955978-80-0 |
|---|---|
Molecular Formula |
C9H5F3IN |
Molecular Weight |
311.04 g/mol |
IUPAC Name |
4-iodo-6-(trifluoromethyl)-1H-indole |
InChI |
InChI=1S/C9H5F3IN/c10-9(11,12)5-3-7(13)6-1-2-14-8(6)4-5/h1-4,14H |
InChI Key |
CUAKJWYYEBJOAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)C(F)(F)F)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Key Comparative Insights
Substituent Effects: Halogen Influence: The iodine atom in 4-iodo-6-(trifluoromethyl)-1H-indole increases molecular weight and polarizability compared to smaller halogens (e.g., Cl, F in 6-chloro-4-fluoro-1H-indole). Trifluoromethyl Group: The -CF₃ group is electron-withdrawing, stabilizing the indole ring and altering electronic properties. This contrasts with electron-donating groups like -OCH₃ in 5-methoxy-6-(trifluoromethyl)-1H-indole, which may enhance solubility .
Synthetic Pathways :
- Iodination : The introduction of iodine likely follows electrophilic substitution, similar to bromination in 5-bromo-3-iodo-6-(trifluoromethyl)-1H-indole .
- Trifluoromethylation : Methods such as Ullmann-type couplings or direct fluorination may apply, as seen in 6-(trifluoromethyl)indole synthesis .
The iodine substituent may enhance binding to biological targets due to its size and hydrophobicity. Compared to indazole derivatives (e.g., 4-iodo-6-(trifluoromethyl)-1H-indazole), the indole core offers distinct electronic profiles, influencing drug metabolism and receptor interactions .
Research Findings and Data
Antimicrobial Potential (Indirect Evidence)
Trimethylated indole derivatives (e.g., 1,2,3-trimethyl-5-methoxy-1H-indole-6-ammonium) demonstrate antimicrobial activity against conditionally pathogenic microorganisms . Although 4-iodo-6-(trifluoromethyl)-1H-indole lacks ammonium groups, its halogenated structure may interact similarly with microbial enzymes.
Preparation Methods
Direct Electrophilic Iodination
Electrophilic iodination of 6-(trifluoromethyl)-1H-indole is a straightforward approach but requires careful control of regioselectivity. The trifluoromethyl group at position 6 directs electrophilic substitution to the electron-rich positions of the indole ring. In a method adapted from halogenation protocols for 2-CF-indoles, iodination at position 4 is achieved using iodine (I) in acetonitrile (MeCN) with potassium carbonate (KCO) as a base.
Reaction Conditions
-
Substrate : 6-(Trifluoromethyl)-1H-indole
-
Iodinating Agent : I (1.2 equiv)
-
Solvent : MeCN
-
Base : KCO (1.0 equiv)
-
Temperature : Room temperature (25°C)
-
Time : 24 hours
Mechanistic Insight
The reaction proceeds via generation of an iodonium ion (I), which attacks the indole’s C4 position due to the electron-donating nature of the pyrrole ring and the meta-directing effect of the -CF group.
Sequential Halogen Exchange
A two-step halogen exchange strategy is employed when direct iodination is inefficient. Starting from 4-bromo-6-(trifluoromethyl)-1H-indole (CAS 1000342-93-7), bromine is replaced with iodine using a Ullmann-type coupling.
Reaction Conditions
-
Substrate : 4-Bromo-6-(trifluoromethyl)-1H-indole
-
Catalyst : CuI (10 mol%)
-
Ligand : 1,10-Phenanthroline (20 mol%)
-
Iodine Source : NaI (2.0 equiv)
-
Solvent : DMF
-
Temperature : 120°C
-
Time : 12 hours
Advantages
-
Avoids competing side reactions at other positions.
-
Compatible with gram-scale synthesis.
Cyclization of Functionalized Anilines
Fischer Indole Synthesis
The Fischer indole synthesis is a classical route for constructing the indole ring. Starting from 4-iodo-2-(trifluoromethyl)aniline, cyclization is achieved using a ketone (e.g., acetone) under acidic conditions.
Reaction Conditions
-
Substrate : 4-Iodo-2-(trifluoromethyl)aniline
-
Ketone : Acetone (2.0 equiv)
-
Acid : HCl (conc., 5 equiv)
-
Solvent : Ethanol
-
Temperature : Reflux (80°C)
-
Time : 6 hours
Limitations
-
Requires stringent control of acidity to prevent decomposition of the -CF group.
Larock Indole Synthesis
A palladium-catalyzed heteroannulation reaction using 2-iodoaniline derivatives and alkynes provides a modern alternative. For example, 4-iodo-2-(trifluoromethyl)aniline reacts with trimethylsilylacetylene (TMSA) under Pd(OAc) catalysis.
Reaction Conditions
-
Substrate : 4-Iodo-2-(trifluoromethyl)aniline
-
Alkyne : TMSA (1.5 equiv)
-
Catalyst : Pd(OAc) (5 mol%)
-
Ligand : PPh (10 mol%)
-
Base : EtN (2.0 equiv)
-
Solvent : DMF
-
Temperature : 100°C
-
Time : 8 hours
Functional Group Transformation
Reduction of Indole-2,3-dione Derivatives
1H-Indole-2,3-dione (isatin) derivatives serve as precursors. 4-Iodo-6-(trifluoromethyl)-1H-indole-2,3-dione (CAS 389571-79-3) is reduced using LiAlH to yield the target indole.
Reaction Conditions
-
Substrate : 4-Iodo-6-(trifluoromethyl)-1H-indole-2,3-dione
-
Reducing Agent : LiAlH (3.0 equiv)
-
Solvent : THF
-
Temperature : 0°C to reflux
-
Time : 4 hours
Comparative Analysis of Methods
| Method | Yield (%) | Regioselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Iodination | 72–85 | Moderate | High | High |
| Halogen Exchange | 68–75 | High | Moderate | Moderate |
| Fischer Indole Synthesis | 60–65 | Low | Low | Low |
| Larock Synthesis | 55–60 | High | Moderate | High |
| Reduction of Isatin | 50–55 | High | Low | Low |
Optimization Strategies
Solvent and Temperature Effects
Q & A
What are the established synthetic routes for 4-iodo-6-(trifluoromethyl)-1H-indole, and what key intermediates are involved?
Basic Research Question
Synthesis of 4-iodo-6-(trifluoromethyl)-1H-indole typically involves halogenation and trifluoromethylation strategies. A common approach is to start with a pre-functionalized indole core. For example:
- Iodination : Direct electrophilic substitution using iodine in the presence of oxidizing agents (e.g., N-iodosuccinimide) at the 4-position of the indole ring. This method parallels fluorination strategies used in tetrafluoroindole synthesis .
- Trifluoromethylation : The trifluoromethyl group can be introduced via cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig coupling) using CF₃-containing reagents. Alternatively, radical trifluoromethylation under photoredox conditions may be employed for regioselective functionalization .
- Key Intermediates :
- 6-Trifluoromethyl-1H-indole : Synthesized via cyclization of substituted anilines with trifluoromethyl ketones.
- 4-Iodo precursor : Generated via iodination of 6-(trifluoromethyl)indole under controlled conditions.
Methodological Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and isolate intermediates via column chromatography. Triethylamine is often used to neutralize acidic byproducts .
What spectroscopic techniques are most effective for characterizing 4-iodo-6-(trifluoromethyl)-1H-indole?
Basic Research Question
Characterization relies on complementary spectroscopic and crystallographic methods:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify substitution patterns via chemical shifts. The electron-withdrawing CF₃ group deshields nearby protons (e.g., H-5 and H-7), while iodine’s heavy atom effect broadens signals .
- ¹⁹F NMR : Confirms CF₃ integration and purity.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular mass and isotopic patterns (iodine’s signature isotopic cluster). NIST databases provide reference spectra for CF₃-containing compounds .
- X-ray Crystallography : Resolves regiochemistry and crystal packing. SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement .
Data Interpretation Tip : Compare experimental spectra with computed data (e.g., density functional theory, DFT) to resolve ambiguities in peak assignments.
How do the electron-withdrawing effects of the trifluoromethyl group influence the reactivity of the indole ring in cross-coupling reactions?
Advanced Research Question
The CF₃ group significantly alters electronic and steric properties:
- Electronic Effects : CF₃ withdraws electron density via inductive effects, reducing nucleophilicity at the indole’s 3-position. This directs electrophilic substitutions (e.g., iodination) to the 4-position, as seen in similar halogenated indoles .
- Steric Hindrance : The bulky CF₃ group may impede coupling reactions (e.g., Suzuki-Miyaura) at adjacent positions. Optimize catalysts (e.g., PdCl₂(PPh₃)₂) and ligands (e.g., SPhos) to enhance reactivity .
- Case Study : In Stille couplings, CF₃-substituted indoles exhibit lower yields compared to non-fluorinated analogs. Pre-activation via deprotonation (using LiHMDS) can mitigate this .
Experimental Design : Use Hammett constants (σₘ) to predict substituent effects and design competitive experiments (e.g., kinetic isotope effects) to probe rate-limiting steps.
How can computational methods (e.g., DFT) predict the regioselectivity of electrophilic substitution in substituted indoles?
Advanced Research Question
DFT calculations provide mechanistic insights:
- Regioselectivity Analysis : Calculate Fukui indices or electrostatic potential maps to identify electron-rich sites. For 4-iodo-6-(trifluoromethyl)-1H-indole, the 5-position is more reactive toward electrophiles due to CF₃-induced polarization .
- Transition-State Modeling : Simulate pathways for iodination or nitration. Compare activation energies for substitution at competing positions (e.g., 4 vs. 5).
- Validation : Cross-reference computed NMR shifts with experimental data to confirm accuracy. Tools like Gaussian or ORCA are commonly used .
Limitations : Solvent effects and catalyst interactions may require hybrid QM/MM approaches for accurate modeling.
How to address contradictions in NMR data when synthesizing derivatives of this compound?
Advanced Research Question
Data discrepancies often arise from:
- Dynamic Effects : Rotameric interconversion of the CF₃ group can split signals. Use variable-temperature NMR to observe coalescence .
- Residual Solvent Peaks : Deuterated solvents (e.g., DMSO-d₆) may obscure key signals. Compare with spectra acquired in CDCl₃.
- Impurity Interference : Byproducts (e.g., dehalogenated species) can mimic target signals. Purify via preparative HPLC and re-analyze .
Case Example : A ¹³C NMR signal at δ 120 ppm might be misassigned to C-3. Use HMBC to correlate with adjacent protons and confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
